5-bromo-N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-methoxybenzohydrazide
Beschreibung
5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide is a complex organic compound that features a benzodioxole ring, bromine, chlorine, and methoxy functional groups
Eigenschaften
Molekularformel |
C16H12BrClN2O4 |
|---|---|
Molekulargewicht |
411.6g/mol |
IUPAC-Name |
5-bromo-N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C16H12BrClN2O4/c1-22-13-3-2-10(17)5-11(13)16(21)20-19-7-9-4-14-15(6-12(9)18)24-8-23-14/h2-7H,8H2,1H3,(H,20,21)/b19-7+ |
InChI-Schlüssel |
LUUVTTQFBVWLQK-FBCYGCLPSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC3=C(C=C2Cl)OCO3 |
Isomerische SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC3=C(C=C2Cl)OCO3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide typically involves the condensation of 5-bromo-2-methoxybenzohydrazide with 6-chloro-1,3-benzodioxole-5-carboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole oxides, while reduction could produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Shares the benzodioxole and bromine functional groups.
5-(Bromomethyl)-1,3-benzodioxole: Another related compound with a bromomethyl group.
Uniqueness
5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
